molecular formula C10H19NO3 B8651627 2-(Dipropylamino)glyoxylic acid ethyl ester

2-(Dipropylamino)glyoxylic acid ethyl ester

Cat. No. B8651627
M. Wt: 201.26 g/mol
InChI Key: KJNDIZAATNBQIF-UHFFFAOYSA-N
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Patent
US05972946

Procedure details

To a mixture of dipropylamine (5.0 g), triethylamine (5.5 g) and methylene chloride (70 ml) is added dropwise a solution of ethyloxalyl chloride (7.4 g) and methylene chloride (30 ml) with stirring while the temperature of the mixture is kept at -20° C. After addition, the mixture is stirred at 0° C. for four hours. To the reaction mixture is added water, and the methylene chloride layer is collected, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give ethyl 2-oxo-2-(N,N-dipropylamino)acetate (9.5 g) as an oily product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][CH2:5][CH2:6][CH3:7])[CH2:2][CH3:3].C(N([CH2:13][CH3:14])CC)C.C(Cl)Cl.CC[C:20]([C:22](Cl)=[O:23])=[O:21].[OH2:25]>>[O:21]=[C:20]([N:4]([CH2:5][CH2:6][CH3:7])[CH2:1][CH2:2][CH3:3])[C:22]([O:23][CH2:13][CH3:14])=[O:25]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(CC)NCCC
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
70 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7.4 g
Type
reactant
Smiles
CCC(=O)C(=O)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring while the temperature of the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept at -20° C
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the mixture is stirred at 0° C. for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the methylene chloride layer is collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C(C(=O)OCC)N(CCC)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.